Oxprenolol

Description

A beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.

Oxprenolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-arrhythmic, anti-anginal and antihypertensive activities. This compound competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, this compound prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1983 and is indicated for cardiovascular disease.

See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...

Properties

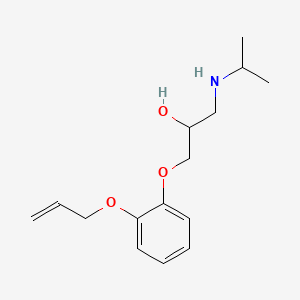

IUPAC Name |

1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMAWMOMDPGJMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6452-73-9 (hydrochloride) | |

| Record name | Oxprenolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1043835 | |

| Record name | Oxprenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.80e-01 g/L | |

| Record name | Oxprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6452-71-7 | |

| Record name | Oxprenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxprenolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxprenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxprenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxprenolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXPRENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519MXN9YZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pharmacokinetics and pharmacodynamics of Oxprenolol in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Oxprenolol

Introduction

This compound is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1][2][3] It is utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias.[4][5] As a moderately lipophilic compound, this compound readily crosses the blood-brain barrier, which influences its side-effect profile compared to more hydrophilic beta-blockers. This guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and clinical study workflows.

Pharmacokinetics (PK)

The disposition of this compound in the body is characterized by rapid absorption followed by significant first-pass metabolism, influencing its bioavailability. Its moderately lipophilic nature governs its distribution, and it is primarily eliminated through hepatic metabolism.

Absorption

Following oral administration, this compound is well absorbed from the gastrointestinal tract. Peak plasma concentrations are typically observed within 30 to 90 minutes for rapid-release formulations. The bioavailability of oral this compound is variable, ranging from 19% to 74%, due to considerable first-pass metabolism in the liver. Unlike propranolol, this compound does not exhibit a saturable first-pass elimination effect.

Distribution

This compound is approximately 80% bound to plasma proteins. Its lipophilicity allows it to penetrate effectively into most tissues, including the central nervous system (CNS). Studies in humans have shown a brain-to-blood concentration ratio of 50:1, which is higher than that of many other beta-blockers and contributes to a greater incidence of CNS-related side effects.

Metabolism

The liver is the primary site of this compound metabolism. The main metabolic pathway is direct O-glucuronidation, with oxidative reactions being minor routes. These metabolic processes result in the formation of inactive metabolites.

Excretion

This compound and its metabolites are excreted predominantly in the urine. A very small fraction, typically less than 4%, of the administered dose is excreted as the unchanged parent drug.

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters for this compound derived from in vivo studies in humans.

Table 1: Pharmacokinetic Parameters of this compound (Oral vs. Intravenous Administration)

| Parameter | Oral Administration | Intravenous Administration | Reference(s) |

| Bioavailability | 19% - 74% | 100% (Reference) | |

| Elimination Half-life (t½) | 1.94 ± 0.37 hours | 2.31 ± 0.64 hours | |

| Time to Peak (Tmax) | 30 - 90 minutes | Not Applicable | |

| Protein Binding | ~80% | ~80% | |

| Primary Metabolism | Hepatic Glucuronidation | Hepatic Glucuronidation | |

| Primary Excretion | Renal (as metabolites) | Renal (as metabolites) | |

| Unchanged in Urine | < 4% | < 4% |

Pharmacodynamics (PD)

This compound exerts its therapeutic effects primarily by blocking beta-adrenergic receptors. Its partial agonist activity (ISA) results in a different physiological profile compared to beta-blockers lacking this property.

Mechanism of Action

This compound is a non-selective antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.

-

Beta-1 Receptor Blockade: By competitively inhibiting catecholamines (e.g., adrenaline, noradrenaline) at β1 receptors in the heart, this compound reduces heart rate (negative chronotropic effect), decreases myocardial contractility (negative inotropic effect), and slows atrioventricular conduction. This leads to a reduction in cardiac output and myocardial oxygen demand, which are beneficial in treating hypertension and angina.

-

Beta-2 Receptor Blockade: Blockade of β2 receptors in the juxtaglomerular apparatus inhibits renin production, subsequently reducing levels of angiotensin II and aldosterone. This action contributes to its antihypertensive effect by preventing vasoconstriction and water retention. Blockade of β2 receptors in the bronchioles can cause bronchoconstriction, a potential side effect in susceptible individuals.

-

Intrinsic Sympathomimetic Activity (ISA): this compound also possesses partial agonist activity, particularly at β2 receptors. This means it can cause a mild degree of receptor stimulation, which results in less pronounced bradycardia and a smaller reduction in cardiac output at rest compared to beta-blockers without ISA.

Caption: Signaling pathway of this compound's beta-adrenergic blockade.

Dose-Response Relationship

The pharmacodynamic effects of this compound are well-correlated with its plasma concentrations. Beta-receptor blockade, evidenced by significant reductions in resting heart rate and exercise-induced tachycardia, occurs at plasma levels exceeding 60 ng/mL. However, higher plasma concentrations are generally required to lower blood pressure compared to those needed to slow the heart rate. The relationship between plasma concentration and the reduction in exercise heart rate follows a saturable, Emax-type model.

Table 2: Pharmacodynamic Effects of this compound

| Effect | Onset | Key Findings | Reference(s) |

| Beta-Blockade | Plasma concentrations > 60 ng/mL | Significant reduction in resting and exercise heart rate. | |

| Blood Pressure Reduction | Requires higher plasma concentrations than for heart rate reduction. | Effective in lowering systolic and diastolic blood pressure. | |

| Cardiac Output | Dose-dependent reduction. | Less negative inotropic effect than propranolol due to ISA. | |

| Plasma Renin Activity | Reduced. | Contributes to antihypertensive effect. |

Experimental Protocols & Methodologies

The characterization of this compound's PK/PD profile has been established through numerous in vivo studies, primarily in healthy human volunteers and specific patient populations.

Representative Pharmacokinetic/Pharmacodynamic Study Protocol

A common study design involves administering this compound to a cohort of subjects and measuring drug concentrations and physiological responses over time.

-

Subject Recruitment: Healthy adult volunteers or patients with conditions like coronary heart disease are recruited after providing informed consent. Subjects typically undergo a health screening to ensure they meet inclusion criteria.

-

Study Design: A randomized, crossover design is often employed. For instance, subjects might receive single oral doses (e.g., 20, 40, 80, 160 mg) and intravenous doses (e.g., 10, 20 mg) on separate occasions, with a washout period in between.

-

Drug Administration: The drug is administered under controlled conditions, for example, after an overnight fast.

-

Sample Collection: Blood samples are collected into heparinized tubes at predefined time points post-administration (e.g., 0, 15, 30, 60, 90 minutes, and then hourly for several hours). Plasma is separated via centrifugation and stored frozen until analysis.

-

Pharmacodynamic Assessment: Physiological parameters are measured concurrently with blood sampling. This includes monitoring heart rate and arterial blood pressure at rest and during standardized exercise tests (e.g., on a bicycle ergometer).

-

Bioanalytical Method: Plasma concentrations of this compound are quantified using validated analytical methods such as gas-liquid chromatography (GLC) or enzyme immunoassay.

-

Data Analysis:

-

PK Analysis: Plasma concentration-time data are used to calculate key parameters like half-life, Cmax, Tmax, and Area Under the Curve (AUC) using non-compartmental or compartmental (e.g., two-compartment open model) analysis. Bioavailability is calculated by comparing the AUC from oral administration to that from intravenous administration.

-

PD Analysis: The measured physiological effects (e.g., change in heart rate) are plotted against time and against plasma concentration to establish the PK/PD relationship, often using an Emax model.

-

Caption: Workflow for a typical in vivo PK/PD study of this compound.

PK/PD Relationship

The therapeutic and adverse effects of this compound are a direct function of the interplay between its pharmacokinetics and pharmacodynamics. The concentration of the drug at the receptor site, which is driven by PK processes, determines the intensity of the pharmacodynamic response.

The relationship can be visualized as a sequence: the administered dose undergoes absorption and distribution, leading to a specific plasma concentration profile over time. This concentration drives the binding to beta-receptors, producing a physiological response. The intensity of this response, such as the reduction in heart rate, is directly related to the drug concentration, often in a non-linear, saturable manner as described by the Emax model.

Caption: Logical relationship between this compound's PK and PD.

Conclusion

The in vivo profile of this compound is that of a rapidly absorbed, non-selective beta-blocker with significant first-pass metabolism and a short elimination half-life. Its pharmacodynamic effects, including reductions in heart rate and blood pressure, are directly correlated with plasma concentrations, with beta-blockade initiated at levels above 60 ng/mL. The presence of intrinsic sympathomimetic activity differentiates its clinical effects from other beta-blockers. A thorough understanding of its PK/PD relationship, as detailed in this guide, is essential for its safe and effective use in clinical practice and for guiding further research in drug development.

References

- 1. db.cngb.org [db.cngb.org]

- 2. This compound hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Intrinsic Sympathomimetic Activity of Oxprenolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxprenolol is a non-selective β-adrenergic receptor antagonist that possesses intrinsic sympathomimetic activity (ISA). This dual-action mechanism distinguishes it from other classical β-blockers like propranolol. At its core, this compound acts as a partial agonist at β-adrenergic receptors. This means that in situations of low sympathetic tone, it elicits a modest agonistic response, while in the presence of high catecholamine levels, it competitively antagonizes the receptors. This technical guide provides a comprehensive exploration of the molecular mechanisms, signaling pathways, and experimental validation of this compound's ISA. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

β-adrenergic receptor antagonists, or β-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1][2][3] These drugs primarily function by blocking the effects of endogenous catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors.[4][5] While most β-blockers are pure antagonists, a subset, including this compound, exhibits what is known as intrinsic sympathomimetic activity (ISA).

This compound's ISA translates to a partial agonist effect on β-adrenergic receptors. This partial agonism leads to a baseline level of receptor stimulation, which can be clinically significant. For instance, it may result in a less pronounced decrease in resting heart rate and cardiac output compared to β-blockers without ISA, such as propranolol. This property can be advantageous in specific patient populations, potentially mitigating side effects like severe bradycardia. This guide delves into the fundamental principles of this compound's ISA, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Molecular Mechanism of Intrinsic Sympathomimetic Activity

This compound is a non-selective β-blocker, meaning it has an affinity for both β1 and β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by a full agonist like isoproterenol, couple to the stimulatory G-protein (Gs). This coupling initiates a signaling cascade that leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA), resulting in various physiological responses.

The intrinsic sympathomimetic activity of this compound arises from its nature as a partial agonist. When this compound binds to the β-adrenergic receptor, it induces a conformational change that is suboptimal for full Gs protein activation compared to a full agonist. Consequently, it stimulates adenylyl cyclase to a lesser extent, resulting in a submaximal production of cAMP.

In a state of low sympathetic tone (e.g., at rest), where endogenous catecholamine levels are low, the partial agonism of this compound leads to a net increase in receptor signaling compared to the basal state, manifesting as a mild sympathomimetic effect. Conversely, during periods of high sympathetic activity (e.g., exercise or stress), when catecholamine concentrations are elevated, this compound competes with these potent full agonists for receptor binding. By occupying the receptors and eliciting only a partial response, it effectively acts as an antagonist, blocking the more robust stimulation by endogenous ligands.

Signaling Pathways

The signaling pathway of a β-adrenergic receptor activated by a full agonist versus a partial agonist like this compound is depicted below. The key difference lies in the efficiency of Gs protein activation and the subsequent magnitude of the downstream signal.

Caption: Beta-adrenergic receptor signaling by full vs. partial agonists.

Quantitative Data

The intrinsic sympathomimetic activity of this compound is evident in its hemodynamic effects, particularly when compared to a non-ISA β-blocker like propranolol.

Table 1: Hemodynamic Effects of this compound vs. Propranolol in Hypertensive Patients

| Parameter | Baseline | After this compound | After Propranolol | Reference |

| Supine Heart Rate (beats/min) | 76.4 ± 2.0 | 65.6 ± 2.1 | - | |

| Supine Heart Rate (beats/min) | 82.0 ± 3.8 | - | 65.3 ± 3.7 | |

| Resting Heart Rate Change (%) | - | -14.2 ± 1.8 | -19.8 ± 2.8 | |

| Supine Systolic BP (mm Hg) | 141.8 ± 4.8 | 128.0 ± 5.1 | - | |

| Supine Diastolic BP (mm Hg) | 96.0 ± 2.3 | 87.2 ± 1.0 | - | |

| Supine Systolic BP (mm Hg) | 150.8 ± 5.5 | - | 129.9 ± 5.5 | |

| Supine Diastolic BP (mm Hg) | 98.0 ± 1.7 | - | 86.8 ± 3.4 | |

| Cardiac Output (L/min) | 6.85 ± 0.63 | 5.77 ± 0.45 | - | |

| Cardiac Output (L/min) | 6.79 ± 0.61 | - | 5.37 ± 0.37 |

Data are presented as mean ± SEM. BP = Blood Pressure.

As shown in the table, while both drugs effectively lower blood pressure, propranolol tends to cause a more significant reduction in resting heart rate, a clinical manifestation of the lack of ISA.

Experimental Protocols

The characterization of a compound's intrinsic sympathomimetic activity involves a combination of in vitro and in vivo experimental models.

In Vitro Assays

This assay is fundamental for determining the binding affinity (Ki) of a ligand to its receptor. A competitive binding assay is typically used.

Caption: Workflow for a competitive radioligand binding assay.

Protocol Outline:

-

Membrane Preparation: Isolate cell membranes expressing β-adrenergic receptors from a suitable source (e.g., cell lines, animal tissue).

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]dihydroalprenolol) and varying concentrations of unlabeled this compound.

-

Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, thus quantifying its agonistic activity.

References

- 1. Beta blocker - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to the Enantiomers of Oxprenolol and Their Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1][2] It is used clinically as a racemic mixture of its two enantiomers, (R)-(+)-oxprenolol and (S)-(-)-oxprenolol. As with many chiral drugs, the enantiomers of this compound exhibit significant differences in their pharmacological profiles, including their affinity for β-adrenergic receptors, their potency, and their pharmacokinetic properties. This technical guide provides a comprehensive overview of the stereoselective pharmacology of this compound enantiomers, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Pharmacological Properties of this compound Enantiomers

Stereoselective Receptor Binding and Functional Activity

The (S)-(-)-enantiomer of this compound is reported to be 35 times more active as a β-blocker than the (R)-(+)-enantiomer. This stereoselectivity is a common feature among β-blockers, where the (-)-enantiomer typically possesses a much greater affinity for β-adrenergic receptors.[3] Functional studies in anesthetized rats have shown that the (-)-isomer of this compound is markedly more effective at suppressing ischemia-induced arrhythmias, including ventricular ectopic beats, ventricular tachycardia, and ventricular fibrillation, compared to the (+)-isomer.[4]

This compound is classified as a non-selective β-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[5] These receptors are coupled to Gs-proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking these receptors, this compound inhibits the effects of catecholamines like epinephrine and norepinephrine, resulting in decreased heart rate, cardiac contractility, and blood pressure.

Furthermore, this compound possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate β-adrenergic receptors in the absence of a full agonist. This partial agonist activity is also expected to reside predominantly in the (S)-enantiomer.

Data Presentation

Table 1: Comparative Potency of this compound Enantiomers

| Enantiomer | Relative β-Blocking Activity | Reference |

| (S)-(-)-Oxprenolol | ~35 times more active than (R)-enantiomer | |

| (R)-(+)-Oxprenolol | Less active |

Table 2: Stereoselective Pharmacokinetics of this compound in Humans (Oral Administration of 80 mg Racemic this compound)

| Parameter | (R)-(+)-Oxprenolol | (S)-(-)-Oxprenolol | R/S Ratio | Reference |

| Area Under the Plasma Concentration-Time Curve (AUC) | Higher | Lower | 1.19 | |

| Oral Clearance | Lower | Higher | 0.84 | |

| Intrinsic Clearance | Lower | 1.5 times higher than (R)-enantiomer | - | |

| Free Fraction in Plasma | 4% higher than (S)-enantiomer | Lower | - | |

| Plasma Concentration of Glucuronide Conjugate | Lower | More than 3 times higher than (R)-glucuronide | - | |

| Renal Clearance of Glucuronide Conjugate | ~172 ml/min | ~49 ml/min | - |

Experimental Protocols

Chiral Separation of this compound Enantiomers

Methodology: High-Performance Liquid Chromatography (HPLC)

A common method for the separation of this compound enantiomers is chiral HPLC. While various specific methods exist, a general approach involves the use of a chiral stationary phase (CSP).

-

Column: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak).

-

Mobile Phase: A mixture of organic solvents, often a combination of a non-polar solvent like hexane and a more polar solvent like isopropanol or ethanol, sometimes with a small amount of an acidic or basic modifier to improve peak shape and resolution.

-

Detection: UV detection at a wavelength where this compound absorbs, typically around 270-280 nm.

-

Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

-

Temperature: The column temperature is controlled to optimize separation.

Workflow for Chiral HPLC Separation

References

- 1. This compound hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of beta-adrenoceptor blocking agents, with differing ancillary properties, on the arrhythmias resulting from acute coronary artery ligation in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of beta-adrenoceptor blocking agents, with differing ancillary properties, on the arrhythmias resulting from acute coronary artery ligation in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

Beyond Beta-Blockade: An In-depth Technical Guide to the Molecular Targets of Oxprenolol

For Immediate Release

[CITY, STATE] – [Date] – While widely recognized for its therapeutic effects as a non-selective beta-adrenergic receptor antagonist, the pharmacological profile of Oxprenolol extends to several other key molecular targets. This guide provides a comprehensive overview of these off-target interactions, offering valuable insights for researchers, scientists, and drug development professionals. By delving into the quantitative data, experimental methodologies, and associated signaling pathways, this document aims to facilitate a deeper understanding of this compound's multifaceted mechanism of action and to inform future drug discovery and repurposing efforts.

Overview of Non-Adrenergic Molecular Targets

This compound's interaction with molecular targets beyond the beta-adrenergic system contributes to its overall pharmacological effects. These interactions primarily involve serotonin (5-HT) receptors and voltage-gated ion channels, which are responsible for its membrane-stabilizing properties. Furthermore, its intrinsic sympathomimetic activity (ISA) is a result of partial agonism at beta-adrenergic receptors, a nuanced interaction that sets it apart from other beta-blockers.

Quantitative Analysis of Off-Target Interactions

The following table summarizes the known quantitative data for this compound's binding and functional activity at its non-beta-adrenergic targets. This data provides a basis for comparing the potency of this compound at these sites relative to its primary targets.

| Target | Parameter | Value | Species/Tissue | Reference |

| Serotonin Receptor 5-HT1A | Kᵢ (antagonist) | 94.2 nM | Rat brain tissue | [1] |

| Serotonin Receptor 5-HT1B | Kᵢ (antagonist) | 642 nM | Rat brain tissue | [1] |

| Voltage-Gated Sodium Channels | Inhibition of fast current | High concentrations required | Frog trabeculae | |

| Voltage-Gated Calcium Channels | Reduction of slow current | High doses (2 x 10⁻⁶ - 10⁻⁴ M) | Frog trabeculae |

Detailed Experimental Methodologies

A thorough understanding of the experimental protocols used to characterize these interactions is crucial for replicating and building upon existing research.

Radioligand Binding Assay for 5-HT₁ₐ Receptors

This protocol outlines the methodology for determining the binding affinity (Kᵢ) of this compound for the 5-HT₁ₐ receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the 5-HT₁ₐ receptor using a competitive radioligand binding assay.

Materials:

-

Radioligand: [³H]-8-OH-DPAT (a 5-HT₁ₐ agonist)

-

Non-specific binding control: 10 µM 5-HT

-

Tissue preparation: Rat hippocampal membranes

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

-

Test compound: this compound in various concentrations

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Rat hippocampal tissue is homogenized in ice-cold assay buffer and centrifuged. The resulting pellet is washed and resuspended to a final protein concentration of 1-2 mg/mL.

-

In triplicate, assay tubes are prepared containing:

-

50 µL of [³H]-8-OH-DPAT (final concentration ~0.5 nM)

-

50 µL of assay buffer (for total binding), 10 µM 5-HT (for non-specific binding), or varying concentrations of this compound.

-

400 µL of the membrane preparation.

-

-

The tubes are incubated at 25°C for 60 minutes.

-

The incubation is terminated by rapid filtration through glass fiber filters, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value for this compound is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

References

Cellular Effects of Oxprenolol in Cardiac Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular and molecular effects of oxprenolol on cardiac muscle cells. This compound is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1][2][3][4][5] This document details its mechanism of action, impact on key signaling pathways, electrophysiological properties, and effects on cardiomyocyte contractility. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's cardiac cellular pharmacology.

Introduction

This compound is a beta-blocker utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. Its pharmacological profile is distinguished by its non-selective antagonism of both β1 and β2-adrenergic receptors, coupled with partial agonist activity (intrinsic sympathomimetic activity) and membrane-stabilizing effects. In cardiac muscle cells, these properties translate into a complex interplay of effects that modulate heart rate, contractility, and electrical excitability. This guide aims to provide a detailed technical examination of these cellular effects to support further research and drug development.

Mechanism of Action at the Receptor Level

This compound's primary mechanism of action in cardiomyocytes is the competitive antagonism of β1-adrenergic receptors. These receptors are predominantly found in the heart and are integral to the sympathetic nervous system's "fight or flight" response. By blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β1-receptors, this compound mitigates their stimulatory effects on the heart. This blockade results in a negative chronotropic effect (decreased heart rate) and a negative inotropic effect (decreased force of contraction).

A key feature of this compound is its intrinsic sympathomimetic activity (ISA), which means it can also mildly stimulate the β-receptors it blocks. This partial agonism can be advantageous in preventing excessive bradycardia. Furthermore, this compound exhibits membrane-stabilizing properties, which contribute to its anti-arrhythmic effects by influencing ion channel function.

Impact on Intracellular Signaling Pathways

The binding of this compound to β1-adrenergic receptors in cardiomyocytes initiates a cascade of intracellular signaling events. The canonical β-adrenergic signaling pathway is modulated as follows:

-

Adenylyl Cyclase Inhibition: In the presence of an agonist like isoproterenol, this compound acts as an antagonist, leading to the inhibition of adenylyl cyclase activity. This reduces the conversion of ATP to cyclic AMP (cAMP).

-

Reduced cAMP Levels: The inhibition of adenylyl cyclase results in decreased intracellular concentrations of the second messenger cAMP.

-

Decreased Protein Kinase A (PKA) Activity: Lower cAMP levels lead to reduced activation of cAMP-dependent protein kinase (PKA).

-

Modulation of PKA Substrate Phosphorylation: The diminished PKA activity results in decreased phosphorylation of key downstream targets that regulate cardiac function, including:

-

Phospholamban (PLN): Dephosphorylation of phospholamban at serine 16 (Ser16) and threonine 17 (Thr17) leads to increased inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), resulting in reduced calcium reuptake into the sarcoplasmic reticulum.

-

Troponin I (TnI): Reduced phosphorylation of troponin I at serines 23 and 24 (Ser23/24) increases the calcium sensitivity of the myofilaments.

-

The following diagram illustrates the β-adrenergic signaling pathway and the point of intervention by this compound.

References

- 1. ionoptix.com [ionoptix.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. hellobio.com [hellobio.com]

- 4. Inhibition of the cardiac L-type calcium channel current by antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac contraction and relaxation are regulated by distinct subcellular cAMP pools - PMC [pmc.ncbi.nlm.nih.gov]

Oxprenolol's Impact on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of oxprenolol, a non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity (ISA), on the renin-angiotensin system (RAS). By synthesizing data from multiple clinical studies, this document offers a comprehensive overview of the quantitative effects, underlying mechanisms, and experimental methodologies used to evaluate this interaction.

Core Mechanism of Action

This compound exerts its influence on the renin-angiotensin system primarily through the blockade of beta-1 adrenergic receptors located on the juxtaglomerular cells of the kidney. This action inhibits the release of renin, the enzyme that catalyzes the conversion of angiotensinogen to angiotensin I, thereby downregulating the entire renin-angiotensin-aldosterone system (RAAS) cascade. The subsequent reduction in angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention, contributes to this compound's antihypertensive effects.

Quantitative Effects on RAAS Components

Clinical investigations have consistently demonstrated this compound's ability to suppress plasma renin activity (PRA). The magnitude of this effect can vary depending on the patient's baseline renin levels, the dosage of this compound administered, and the duration of treatment.

Effect on Plasma Renin Activity (PRA)

| Study Population | This compound Dosage | Treatment Duration | Baseline PRA (mean ± SD/SEM) | Post-treatment PRA (mean ± SD/SEM) | Percentage Reduction | Citation(s) |

| Normal-renin essential hypertension | 40 mg t.i.d. (in combination with prazosin) | 3 days | 1.04 ± 0.15 ng/mL/h | Decreased | Not specified | |

| High-renin hypertensive patients | Slow-release formulation | Acute & Chronic | Not specified | Not specified | 59% (acute), 62% (chronic) | |

| Essential hypertension | 80-240 mg/day | 10 days | Not specified | Significant fall | Not specified | |

| Hypertensive patients pretreated with diuretics | Not specified | 1st day and 7th day | Increased by diuretic | Reduced on day 1, less so on day 7 | Not specified |

Effect on Aldosterone and Angiotensin II

The reduction in renin activity subsequently leads to decreased levels of angiotensin II and aldosterone. However, the effect on aldosterone may be less pronounced or not statistically significant in some studies.

| Study Population | This compound Dosage | Treatment Duration | Effect on Aldosterone | Effect on Angiotensin II | Citation(s) |

| General review | Not specified | Not specified | Changes not significant | Inhibited production | |

| Hypertensive patients pretreated with diuretics | Not specified | 7 days | Directly correlated with blood pressure decrements | Not specified | |

| General review | Not specified | Not specified | Inhibited production | Inhibited production |

Detailed Experimental Protocols

The following outlines a typical experimental workflow for a clinical trial investigating the effects of this compound on the renin-angiotensin system.

Subject Recruitment and Characteristics

-

Inclusion Criteria: Studies typically recruit adult patients (e.g., aged 18-65) with a diagnosis of essential hypertension. Patients are often categorized based on their baseline plasma renin activity (e.g., low, normal, or high renin hypertension).

-

Exclusion Criteria: Common exclusion criteria include secondary hypertension, severe renal or hepatic impairment, heart failure, atrioventricular block, and a history of bronchospastic disease.

Study Design

-

Design: Many studies employ a randomized, double-blind, placebo-controlled, or crossover design.

-

Washout Period: A washout period of several weeks is typically implemented, during which patients discontinue any previous antihypertensive medications to establish a stable baseline.

Intervention

-

Dosage and Administration: this compound is administered orally, with dosages ranging from 80 mg to 240 mg per day, sometimes given in divided doses (e.g., t.i.d. - three times a day). Slow-release formulations have also been investigated.

-

Treatment Duration: The duration of treatment varies from a few days to several weeks or months to assess both acute and chronic effects.

Outcome Measures and Assays

-

Primary Endpoints: The primary endpoints are typically the changes in systolic and diastolic blood pressure and plasma renin activity.

-

Secondary Endpoints: Secondary endpoints may include changes in heart rate, plasma aldosterone, and angiotensin II levels.

-

Blood Sampling: Venous blood samples are collected at baseline and at specified intervals during the treatment period. Samples for PRA and aldosterone are often collected under standardized conditions (e.g., after a period of rest in the supine or upright position).

-

Assay for Plasma Renin Activity (PRA): PRA is commonly measured by radioimmunoassay (RIA). This method quantifies the rate of angiotensin I generation from endogenous angiotensinogen in the patient's plasma. The plasma sample is incubated at 37°C for a specific period, and the generated angiotensin I is then measured by RIA. Results are typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

-

Assay for Aldosterone: Plasma aldosterone concentrations are also frequently determined by radioimmunoassay.

Statistical Analysis

Data are typically analyzed using appropriate statistical tests, such as paired t-tests or ANOVA, to compare baseline and post-treatment values within and between treatment groups. Correlation analyses may be performed to assess the relationship between the reduction in blood pressure and the suppression of RAAS components.

Logical Relationships and Clinical Implications

The suppression of the renin-angiotensin system is a key mechanism contributing to the antihypertensive effect of this compound, particularly in patients with normal to high baseline renin levels. However, the relationship is not always straightforward, and other mechanisms, such as reduced cardiac output and a decrease in sympathetic nervous system activity, also play a significant role.

Initial Studies on Oxprenolol for Hypertension Treatment: A Technical Guide

An In-depth Analysis of the Foundational Clinical Research for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol, a non-selective beta-adrenergic receptor antagonist, was among the early beta-blockers investigated for the management of hypertension. Its unique pharmacological profile, characterized by partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), set it apart from other beta-blockers of its time and sparked considerable research into its clinical utility and mechanism of action. This technical guide provides a comprehensive overview of the initial studies that established this compound as an effective antihypertensive agent. It delves into the quantitative outcomes of these early trials, details the experimental protocols employed, and visually represents the drug's mechanism of action through signaling pathway diagrams.

Mechanism of Action

This compound exerts its antihypertensive effects primarily through the competitive blockade of β1-adrenergic receptors in the heart and β2-adrenergic receptors in the peripheral vasculature and other tissues.[1][2]

-

β1-Adrenergic Blockade: By blocking β1-receptors in the heart, this compound reduces heart rate, myocardial contractility, and cardiac output, which are key determinants of blood pressure.[1] This action is particularly effective in conditions of elevated sympathetic tone.

-

β2-Adrenergic Blockade: Blockade of β2-receptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin.[2] This, in turn, suppresses the renin-angiotensin-aldosterone system, leading to reduced vasoconstriction and decreased sodium and water retention.

-

Intrinsic Sympathomimetic Activity (ISA): A distinguishing feature of this compound is its partial agonist activity at β-adrenergic receptors.[1] This means that in addition to blocking the effects of potent endogenous catecholamines like epinephrine and norepinephrine, this compound itself can weakly stimulate these receptors. This ISA was hypothesized to mitigate some of the adverse effects associated with complete beta-blockade, such as excessive bradycardia and a pronounced reduction in cardiac output at rest.

Signaling Pathways

The cellular mechanisms underlying this compound's action involve the modulation of intracellular signaling cascades. The following diagrams illustrate the key pathways.

Summary of Key Initial Clinical Trials

The following tables summarize the quantitative data from pivotal early clinical trials that investigated the efficacy of this compound in treating hypertension.

| Table 1: Controlled Trial of this compound and Practolol in Hypertension (Leishman et al., 1970) | ||||

| Treatment Group | Number of Patients | Mean Initial Blood Pressure (mmHg) | Mean Final Blood Pressure (mmHg) | Mean Reduction in Blood Pressure (mmHg) |

| This compound | 25 | 181 / 109 | 163 / 98 | 18 / 11 |

| p-value | <0.001 / <0.001 |

| Table 2: Antihypertensive Effectiveness of this compound Administered Twice Daily (Tuckman and Rosenfeld, 1976) | |||

| Measurement | Placebo | This compound (Mean Dose: 256 mg/day) | p-value |

| Standing Blood Pressure (mmHg) | 145 (±4) / 108 (±1) | 130 (±4) / 98 (±4) | <0.001 (systolic) / <0.01 (diastolic) |

| Recumbent Blood Pressure (mmHg) | 146 (±4) / 107 (±1) | 138 (±5) / 93 (±2) | <0.06 (systolic) / <0.01 (diastolic) |

| Table 3: Comparison of this compound and Methyldopa in Hypertension (Barritt et al., 1976) | |||

| Treatment | Number of Patients | Dosage Range | Key Finding |

| This compound | 24 (completed both treatments) | Up to 960 mg/day | Blood pressure falls were similar to methyldopa in supine, standing, and post-exercise states. |

| Methyldopa | 24 (completed both treatments) | Up to 3 g/day | Increasing dosage beyond a modest level had no consistent additional pressure-lowering effect for either drug. |

Experimental Protocols of Key Studies

Controlled Trial of this compound and Practolol in Hypertension (Leishman et al., 1970)

-

Study Design: A controlled clinical trial.

-

Patient Population: 25 patients with essential hypertension.

-

Methodology:

-

Patients received either this compound or practolol.

-

The dosage of this compound was initiated at 20 mg four times a day and was increased as needed to achieve blood pressure control.

-

Blood pressure was measured in the supine position.

-

-

Primary Outcome: Reduction in blood pressure from baseline.

-

Statistical Analysis: The significance of the blood pressure reduction was assessed using statistical tests, with a p-value of <0.05 considered significant.

Antihypertensive Effectiveness of this compound Administered Twice Daily (Tuckman and Rosenfeld, 1976)

-

Study Design: A clinical trial to evaluate the efficacy of a twice-daily dosing regimen.

-

Patient Population: 15 ambulatory male patients with a standing diastolic blood pressure of at least 100 mmHg after a 3-week treatment period with hydrochlorothiazide and a placebo for this compound.

-

Methodology:

-

Following the placebo period, patients received this compound at a starting dose of 40 mg twice daily.

-

The dose was titrated weekly to 80 mg and then 160 mg twice daily if the standing diastolic blood pressure remained above 90 mmHg.

-

Blood pressure was measured in both standing and recumbent positions.

-

-

Primary Outcome: Change in standing and recumbent blood pressure from the final placebo visit to the final this compound treatment visit.

-

Statistical Analysis: Paired t-tests were likely used to compare blood pressure measurements before and after this compound treatment.

Comparison of this compound and Methyldopa in Hypertension (Barritt et al., 1976)

-

Study Design: A within-patient, double-blind, crossover trial.

-

Patient Population: 29 patients with persistent hypertension, with 24 completing both treatment arms.

-

Methodology:

-

Patients were randomly assigned to receive either this compound or methyldopa first.

-

There was a dose-finding period, followed by an assessment period and a washout period before crossing over to the other drug.

-

Low-dose this compound was defined as ≤ 320 mg/day, and high-dose was up to 960 mg/day. Low-dose methyldopa was ≤ 1 g/day , and high-dose was up to 3 g/day .

-

Blood pressure was measured in the supine, standing, and post-exercise states.

-

-

Primary Outcome: Comparison of blood pressure reduction between this compound and methyldopa.

-

Statistical Analysis: Within-patient comparisons were made to assess the relative efficacy of the two drugs.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the early clinical trials of this compound.

Conclusion

The initial studies on this compound for the treatment of hypertension, conducted primarily in the 1970s, were instrumental in establishing its efficacy as an antihypertensive agent. These trials, though varying in design, consistently demonstrated a statistically significant reduction in both systolic and diastolic blood pressure. The unique property of intrinsic sympathomimetic activity was a key area of investigation, with the hypothesis that it might offer a more favorable side-effect profile compared to non-ISA beta-blockers. The methodologies employed in these early studies, including controlled trials, dose-titration, and comparative designs, laid the groundwork for the future clinical development and understanding of beta-blockers in the management of cardiovascular diseases. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a detailed look into the foundational evidence base for this compound in hypertension.

References

Early Research on Oxprenolol for Anxiety Disorders: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid to late 20th century, the serendipitous discovery of the anxiolytic properties of beta-adrenergic receptor antagonists marked a significant development in psychiatric pharmacotherapy. Initially developed for cardiovascular conditions, drugs like oxprenolol were observed to alleviate the somatic symptoms of anxiety, prompting a wave of research into their efficacy for anxiety disorders. This technical guide provides an in-depth analysis of the early clinical research on this compound in the context of anxiety, focusing on the foundational studies that shaped our initial understanding of its therapeutic potential. The document adheres to a technical format, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams as understood in the era of the research.

Core Concept: The Role of Beta-Adrenergic Blockade in Anxiety

Early research into the biological underpinnings of anxiety implicated the sympathetic nervous system and the "fight-or-flight" response. The prevailing hypothesis was that excessive beta-adrenergic stimulation by catecholamines, such as adrenaline and noradrenaline, was responsible for many of the peripheral manifestations of anxiety, including palpitations, tremors, and tachycardia. Beta-blockers, by competitively antagonizing beta-adrenergic receptors, were thought to interrupt this pathway, thereby reducing the somatic symptoms of anxiety.[1] this compound, a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), was a subject of particular interest.

Mechanism of Action: Beta-Adrenergic Signaling Pathway (Early 1980s Conceptualization)

During the period of this early research, the understanding of cellular signaling was evolving. The beta-adrenergic receptor was known to be a cell surface receptor that, when stimulated by an agonist like adrenaline, initiated a downstream signaling cascade. The key components of this pathway, as conceptualized in the early 1980s, are depicted below.

Key Clinical Trials: A Quantitative Overview

The following tables summarize the quantitative data from pivotal early clinical trials investigating the efficacy of this compound in anxiety disorders.

Table 1: this compound vs. Diazepam and Placebo in Primary Clinical Anxiety

| Study | Johnson, Singh & Leeman (1976) |

| Metric | This compound |

| Number of Patients | N/A |

| Dosage | N/A |

| Primary Outcome Measure | Psychiatric Rating Scale |

| Mean Score at Baseline | N/A |

| Mean Score at Endpoint | N/A |

| Key Finding | Diazepam was generally more effective with a more rapid onset of symptom reduction than this compound.[2] |

N/A: Data not available in the abstract.

Table 2: this compound vs. Propranolol in Anxiety States

| Study | Becker (1976) |

| Metric | This compound |

| Number of Patients | N/A |

| Dosage | N/A |

| Primary Outcome Measures | 19-item Psychiatric Rating Scale, Visual Analogue Scales |

| Efficacy | Effective in treating anxiety and tension. |

| Tolerability | Significantly better tolerated than propranolol.[3] |

| Key Finding | Little difference in efficacy was observed between the two drugs; both were effective.[3] |

N/A: Data not available in the abstract.

Table 3: this compound vs. Diazepam in Examination Stress

| Study | Krishnan (1976) |

| Metric | This compound |

| Number of Patients | 16 |

| Dosage | 80 mg daily |

| Primary Outcome Measures | Student and physician assessment of anxiety and tension, student's confidence, and examination results. |

| Anxiety & Tension Reduction | Equally effective as diazepam. |

| Student Confidence | No significant change. |

| Examination Performance | Significantly more successful than anticipated by tutors. |

| Key Finding | This compound was as effective as diazepam in relieving anxiety and tension, but without the potential for impairing examination performance. |

Table 4: this compound vs. Diazepam and Placebo in Moderately Severe Anxiety

| Study | Burrows et al. (1976) |

| Metric | This compound |

| Number of Patients | Total of 62 patients across all groups. |

| Dosage | N/A |

| Primary Outcome Measures | Hamilton Anxiety Scale, Target Symptom Improvement Score |

| Improvement at Week 3 | Greater improvement than placebo. |

| Key Finding | Both this compound and diazepam showed greater improvement than placebo by the third week of treatment. |

N/A: Specific patient numbers per group and dosages not available in the abstract.

Experimental Protocols

Detailed methodologies from the key early clinical trials are outlined below.

Experimental Protocol: Krishnan (1976) - this compound in Examination Stress

-

Objective: To compare the anxiolytic properties and effects on performance of this compound versus diazepam in students experiencing examination stress.

-

Study Design: A double-blind, between-patient clinical trial.

-

Participants: 32 students exhibiting symptoms of examination stress.

-

Inclusion/Exclusion Criteria: Not specified in the provided summary.

-

Interventions:

-

This compound: 80 mg daily.

-

Diazepam: 4 mg daily.

-

-

Assessments:

-

Student Self-Assessment: Anxiety and tension were rated on a visual analogue scale. Students also recorded their sleep duration and estimated their chance of passing the examination.

-

Physician's Assessment: The physician assessed each student's anxiety on a 4-point scale and recorded personality type, pulse rate, cigarette consumption, and skin condition.

-

Tutor's Assessment: The student's tutor provided an estimation of whether the student would pass or fail, including the expected grade.

-

-

Procedure: Assessments were conducted at four time points: (i) before treatment, (ii) 1 to 2 days before the examination, (iii) during the examination period, and (iv) after the examination.

-

Statistical Analysis: Not detailed in the provided summary.

Experimental Protocol: General Outline for Early this compound Anxiety Trials (Based on available abstracts)

The following workflow represents a generalized protocol for the early double-blind, placebo-controlled trials of this compound for anxiety, based on the common elements described in the abstracts of studies from that era.

Discussion and Conclusion

The early clinical research on this compound for anxiety disorders provided foundational, albeit at times mixed, evidence for its efficacy. The available data suggest that this compound was effective in reducing the somatic symptoms of anxiety, with a tolerability profile that was in some cases superior to other beta-blockers like propranolol. The study by Krishnan (1976) in the context of examination stress is particularly noteworthy, as it suggested that this compound could mitigate anxiety without the cognitive impairment sometimes associated with benzodiazepines like diazepam.

However, other studies indicated that diazepam had a more rapid and generally more potent anxiolytic effect. The limitations of the early research, from a modern perspective, include smaller sample sizes, less standardized diagnostic criteria for anxiety disorders, and a lack of detailed reporting of statistical analyses in some publications.

References

Methodological & Application

Preparation of Oxprenolol Hydrochloride for In Vitro Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol hydrochloride is a non-selective β-adrenergic receptor antagonist, commonly known as a beta-blocker. It exerts its pharmacological effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to β-1 and β-2 adrenergic receptors. This blockade attenuates the downstream signaling cascades associated with sympathetic nervous system activation, making this compound a valuable tool for in vitro studies of cardiovascular function, neurotransmission, and other physiological processes regulated by adrenergic signaling. These application notes provide detailed protocols for the preparation, storage, and use of this compound hydrochloride in various in vitro experimental settings.

Physicochemical and Solubility Data

A clear understanding of the physicochemical properties of this compound hydrochloride is essential for accurate and reproducible in vitro studies. The following table summarizes key quantitative data for this compound hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₃NO₃·HCl | |

| Molecular Weight | 301.81 g/mol | |

| Solubility in Water | Soluble | |

| Solubility in DMSO | 25 mg/mL | |

| Solubility in Ethanol | 33 mg/mL | |

| Solubility in PBS (pH 7.2) | 10 mg/mL | |

| Solubility in DMF | 33 mg/mL | |

| Storage of Stock Solutions | -20°C for up to 1 month, -80°C for up to 6 months |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in sterile water. This aqueous stock is suitable for further dilution in various physiological buffers and cell culture media.

Materials:

-

This compound hydrochloride powder

-

Sterile, deionized, or distilled water

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated analytical balance

-

Spatula

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile cryovials for aliquoting

Procedure:

-

Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound hydrochloride needed using the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.01 L x 301.81 g/mol = 3.0181 mg

-

Weigh the compound: Carefully weigh out approximately 3.02 mg of this compound hydrochloride powder using an analytical balance and transfer it to a sterile 15 mL conical tube.

-

Dissolution: Add 10 mL of sterile water to the conical tube.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in culture. The final concentration of this compound hydrochloride will depend on the specific experimental design and cell type. It is recommended to perform a dose-response curve to determine the optimal concentration for your study.

Materials:

-

10 mM this compound hydrochloride stock solution (from Protocol 1)

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

-

Sterile microcentrifuge tubes or conical tubes

-

Sterile pipette tips

Procedure:

-

Thaw the stock solution: Thaw an aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.

-

Determine the final desired concentration: For example, to prepare a 10 µM working solution.

-

Serial Dilution (Example): a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium in a sterile microcentrifuge tube. This results in a 100 µM intermediate solution. b. Vortex the intermediate solution gently to ensure homogeneity. c. To prepare the final 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle is the solvent used to dissolve the drug, in this case, the same volume of sterile water diluted in cell culture medium as used for the drug treatment.

-

Application to Cells: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired final concentration of this compound hydrochloride or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Note on Stability in Culture Media: While specific data on the stability of this compound hydrochloride in various cell culture media at 37°C is limited, it is generally advisable to prepare fresh working solutions for each experiment. For longer-term experiments, consider replacing the media with freshly prepared drug-containing media every 24-48 hours to ensure a consistent concentration.

Signaling Pathways and Experimental Workflows

This compound Hydrochloride Mechanism of Action

This compound hydrochloride acts as a non-selective antagonist at β-1 and β-2 adrenergic receptors. By blocking these receptors, it prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby inhibiting the activation of downstream signaling pathways.

Caption: Mechanism of action of this compound Hydrochloride.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for preparing and using this compound hydrochloride in cell-based assays.

Caption: General workflow for in vitro studies with this compound HCl.

Application Notes and Protocols for Studying Oxprenolol's Antihypertensive Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various rat models of hypertension to investigate the antihypertensive properties of oxprenolol. The included methodologies, data presentation guidelines, and visual representations of experimental workflows and signaling pathways are intended to facilitate the design and execution of robust preclinical studies.

Introduction to Animal Models of Hypertension

The study of hypertension in animal models is crucial for understanding its pathophysiology and for the preclinical evaluation of novel antihypertensive agents. Several well-established rat models are commonly used to mimic different aspects of human hypertension. This document focuses on three key models: the Spontaneously Hypertensive Rat (SHR), the Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat, and the Renal Hypertensive Rat.

-

Spontaneously Hypertensive Rat (SHR): This inbred strain develops hypertension genetically, serving as a widely used model for essential hypertension in humans.

-

DOCA-Salt Hypertensive Rat: This model induces hypertension through a combination of mineralocorticoid excess (DOCA) and a high-salt diet, often accompanied by uninephrectomy, leading to volume-dependent hypertension.

-

Renal Hypertensive Rat: Hypertension is induced by surgically constricting the renal artery, which activates the renin-angiotensin-aldosterone system (RAAS), mimicking renovascular hypertension.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the antihypertensive effects of this compound in different rat models.

Table 1: Effect of Chronic this compound Administration on Hemodynamic Parameters in Renal Hypertensive Rats

| Treatment Group | N | Dose | Duration | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Heart Rate (beats/min) | Reference |

| Hypertensive Control (Water) | 6 | - | 6 weeks | Not Reported | Not Reported | Not Reported | [1] |

| Hypertensive + this compound | 9 | 5 mg/kg s.c. | 6 weeks | No significant reduction | No significant reduction | Reduced | [1] |

| Normotensive Control (Water) | 4 | - | 6 weeks | Not Reported | Not Reported | Not Reported | [1] |

| Normotensive + this compound | 6 | 5 mg/kg s.c. | 6 weeks | No significant reduction | No significant reduction | Reduced | [1] |

Note: While blood pressure was measured, the study reported no significant reduction with this compound treatment in this specific model and dosage, though a reduction in heart rate was observed.[1]

Table 2: Effects of this compound in Spontaneously Hypertensive Rats (SHR)

Table 3: Effects of this compound in DOCA-Salt Hypertensive Rats

Specific quantitative data from chronic this compound treatment studies in the DOCA-salt model are not widely available in existing literature to populate a detailed comparative table.

Experimental Protocols

Induction of Hypertension Models

This protocol is adapted from established methods for inducing mineralocorticoid hypertension.

Materials:

-

Male Sprague-Dawley or Wistar rats (180-200 g)

-

Deoxycorticosterone acetate (DOCA)

-

Silicone tubing

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

1% NaCl drinking water

Procedure:

-

Uninephrectomy (Optional but recommended for robust hypertension):

-

Anesthetize the rat.

-

Make a flank incision to expose the left kidney.

-

Ligate the renal artery, vein, and ureter.

-

Excise the kidney and suture the incision.

-

Allow a one-week recovery period.

-

-

DOCA Pellet Implantation:

-

Prepare DOCA pellets (e.g., 20 mg/kg) or use commercially available slow-release pellets. Alternatively, prepare a silastic tube filled with DOCA.

-

Anesthetize the rat.

-

Make a small subcutaneous incision on the dorsal side.

-

Implant the DOCA pellet or silastic tube subcutaneously.

-

Close the incision with sutures or wound clips.

-

-

High-Salt Diet:

-

Replace the rats' drinking water with a 1% Sodium Chloride (NaCl) solution.

-

-

Monitoring:

-

Monitor blood pressure weekly using the tail-cuff method (see Protocol 3).

-

Hypertension typically develops over 3-4 weeks.

-

This model simulates renovascular hypertension by constricting one renal artery.

Materials:

-

Male Wistar rats (200-250 g)

-

Silver clips (internal diameter of ~0.2 mm) or ligatures

-

Anesthetic

-

Surgical instruments

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat.

-

Make a flank incision to expose the left renal artery.

-

-

Renal Artery Constriction:

-

Carefully isolate the renal artery.

-

Place a silver clip with a pre-determined internal diameter around the artery to partially occlude it. The degree of occlusion is critical and should be standardized.

-

Alternatively, a ligature can be tied around the artery, but this is less precise.

-

-

Closure and Recovery:

-

Suture the muscle and skin layers.

-

Allow the rats to recover for at least one week before starting any treatment.

-

-

Monitoring:

-

Monitor blood pressure weekly. Hypertension typically develops within 1-2 weeks and stabilizes in 3-4 weeks.

-

Chronic Administration of this compound

a) Oral Gavage Administration (for SHR and DOCA-Salt models)

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., distilled water, 0.5% methylcellulose)

-

Oral gavage needles

-

Syringes

Procedure:

-

Drug Preparation:

-

Prepare a fresh solution or suspension of this compound in the chosen vehicle daily. The concentration should be calculated based on the desired dose and the average body weight of the rats.

-

-

Dosing Regimen:

-

Administer this compound orally via gavage once or twice daily. A typical dose to start with, based on available literature, could be in the range of 10-20 mg/kg/day. Dose-response studies may be necessary to determine the optimal dose.

-

-

Treatment Duration:

-

For chronic studies, treatment should continue for a minimum of 4 weeks to observe significant antihypertensive effects. Longer durations (8-12 weeks or more) may be required to assess effects on end-organ damage.

-

-

Control Group:

-

Administer the vehicle alone to a control group of hypertensive rats.

-

b) Subcutaneous Administration (for Renal Hypertensive model)

Materials:

-

This compound hydrochloride

-

Sterile saline

-

Syringes and needles

Procedure:

-

Drug Preparation:

-

Dissolve this compound in sterile saline to the desired concentration.

-

-

Dosing Regimen:

-

Administer this compound via subcutaneous injection. A dose of 5 mg/kg has been used in studies with this model.

-

-

Treatment Duration:

-

Administer daily for the desired study duration (e.g., 6 weeks).

-

-

Control Group:

-

Administer an equivalent volume of sterile saline to the control group.

-

Measurement of Blood Pressure and Heart Rate

Non-Invasive Tail-Cuff Method

This is a standard method for repeated blood pressure measurements in conscious rats.

Materials:

-

Tail-cuff plethysmography system (including a restrainer, cuff, pulse sensor, and data acquisition unit)

-

Warming chamber or pad

Procedure:

-

Acclimatization:

-

Acclimate the rats to the restrainer and the procedure for several days before starting measurements to minimize stress-induced blood pressure elevation.

-

-

Warming:

-